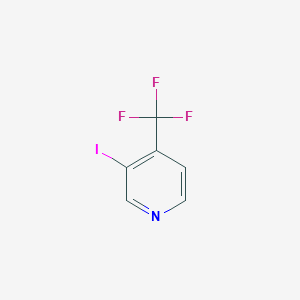

3-碘-4-(三氟甲基)吡啶

描述

3-Iodo-4-(trifluoromethyl)pyridine is a pyridine derivative . It contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine . It is an important ingredient for the development of agrochemical and pharmaceutical compounds .

Synthesis Analysis

The synthesis of 3-Iodo-4-(trifluoromethyl)pyridine and its derivatives is generally achieved via two main methods . One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

The molecular structure of 3-Iodo-4-(trifluoromethyl)pyridine is characterized by the presence of a fluorine atom and a pyridine in its structure . These are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Chemical Reactions Analysis

The chemical reactions involving 3-Iodo-4-(trifluoromethyl)pyridine are key to its applications in the agrochemical and pharmaceutical industries . For instance, the Suzuki coupling reaction of 3-fluoro-4-iodopyridine with (2-pivaloylaminophenyl)boronic acid, followed by lithiation, yields the trisubstituted pyridine .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Iodo-4-(trifluoromethyl)pyridine are largely influenced by the presence of the fluorine atom and the pyridine in its structure . These properties make it a key structural ingredient for the development of many agrochemical and pharmaceutical compounds .科学研究应用

Agrochemicals: Crop Protection

3-ITFP derivatives find significant use in protecting crops from pests. One notable example is fluazifop-butyl , the first TFMP derivative introduced to the agrochemical market. Since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names. These compounds exhibit potent herbicidal and fungicidal activities, contributing to sustainable agriculture and increased crop yields .

Pharmaceuticals: Drug Development

Several 3-ITFP derivatives have made their mark in pharmaceutical research. The combination of the fluorine atom’s unique physicochemical properties and the pyridine moiety’s characteristics results in promising drug candidates. Currently, five pharmaceutical products containing the TFMP moiety have received market approval, and many more are undergoing clinical trials. These compounds target various diseases, including cancer, inflammation, and infectious disorders .

Vapor-Phase Reactions: Synthesis of 3-TF

Researchers employ 3-ITFP in vapor-phase reactions to produce 3-(trifluoromethyl)pyridine (3-TF). The process involves catalytic hydrogenolysis, where 3-ITFP is reduced to 3-TF. This compound serves as an intermediate for further chemical transformations. The vapor-phase reactor includes a catalyst fluidized-bed phase and an empty phase, ensuring efficient fluorination .

Metal-Organic Frameworks (MOFs)

3-ITFP participates in the synthesis of metal-organic frameworks (MOFs). These porous materials have applications in gas storage, separation, and catalysis. By incorporating 3-ITFP into MOF structures, researchers enhance their properties and tailor them for specific tasks .

Building Blocks for Condensation Reactions

The trifluoromethyl-substituted pyridine derivative, such as 2,3,5-dichloro-4-trifluoromethylpyridine (2,3,5-DCTF), serves as a valuable building block. It plays a crucial role in the synthesis of various compounds, including the fungicide fluazinam . The unique substitution pattern enhances its biological activity compared to other derivatives .

Chemical Research and Exploration

Beyond the established applications, 3-ITFP continues to intrigue researchers. Its versatile reactivity and distinct properties make it an exciting subject for further exploration. Scientists are actively investigating novel uses, such as ligands in coordination chemistry, catalysts, and materials science .

作用机制

Target of Action

3-Iodo-4-(trifluoromethyl)pyridine, also known as trifluoromethylpyridine (TFMP), is a key structural motif in active agrochemical and pharmaceutical ingredients . The primary targets of TFMP derivatives are pests in the agrochemical industry and various targets in the pharmaceutical and veterinary industries .

Mode of Action

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The interaction of TFMP with its targets results in changes that lead to the protection of crops from pests in the agrochemical industry and various effects in the pharmaceutical and veterinary industries .

Biochemical Pathways

It is known that the compound plays a role in the protection of crops from pests . In the pharmaceutical industry, one of the compounds containing the TFMP moiety, Alpelisib, is a phosphatidylinositol-3-kinase (PI3K) inhibitor, which is involved in cell proliferation, apoptosis, motility, cell invasion, and glucose metabolism .

Pharmacokinetics

The compound’s unique physicochemical properties, including the presence of the fluorine atom and the pyridine moiety, may influence its bioavailability .

Result of Action

The result of the action of 3-Iodo-4-(trifluoromethyl)pyridine varies depending on its application. In the agrochemical industry, TFMP derivatives protect crops from pests . In the pharmaceutical and veterinary industries, TFMP derivatives have been granted market approval for five pharmaceutical and two veterinary products .

安全和危害

未来方向

属性

IUPAC Name |

3-iodo-4-(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3IN/c7-6(8,9)4-1-2-11-3-5(4)10/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIAVQUCOXXXHNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C(F)(F)F)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30634094 | |

| Record name | 3-Iodo-4-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Iodo-4-(trifluoromethyl)pyridine | |

CAS RN |

625115-02-8 | |

| Record name | 3-Iodo-4-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1,1'-Biphenyl]-2,2'-diol, 5,5'-diethyl-](/img/structure/B3054870.png)